2-(1,2-benzoxazol-3-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide
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Overview
Description
2-(1,2-benzoxazol-3-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide is a complex organic compound that features both benzoxazole and benzofuran moieties. These structures are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide typically involves the formation of the benzoxazole and benzofuran rings followed by their coupling through an acetamide linkage. The benzoxazole ring can be synthesized via the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions. The benzofuran ring can be formed through the cyclization of o-hydroxyaryl ketones.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis with optimization for yield and purity. These methods may include the use of catalysts, controlled temperatures, and pressures to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-benzoxazol-3-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro compounds.
Scientific Research Applications
2-(1,2-benzoxazol-3-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The benzoxazole and benzofuran rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzoxazol-2-yl)ethylamine hydrochloride
- 3-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-sulfonyl]propanoic acid
- 2,1,3-Benzoxadiazole
Uniqueness
2-(1,2-benzoxazol-3-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide is unique due to its combined benzoxazole and benzofuran structures, which confer distinct biological activities and chemical properties. This dual structure allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-18(9-15-14-6-2-4-8-17(14)23-20-15)19-10-12-11-22-16-7-3-1-5-13(12)16/h1-8,12H,9-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWIUQKEBFCJQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)CC3=NOC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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